
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position, a methylphenyl group at the 6-position, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile typically involves the reaction of 3-chloro-6-methylpyridazine with appropriate reagents to introduce the nitrile and methylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methylpyridazine: This compound is structurally similar but lacks the nitrile and methylphenyl groups.
6-(3-methylphenyl)pyridazine: This compound has the methylphenyl group but lacks the chlorine and nitrile groups.
4-cyanopyridazine: This compound has the nitrile group but lacks the chlorine and methylphenyl groups.
Uniqueness
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
1449133-08-7 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-chloro-6-(3-methylphenyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-3-2-4-9(5-8)11-6-10(7-14)12(13)16-15-11/h2-6H,1H3 |
InChI Key |
SKIJHNXWVLGTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


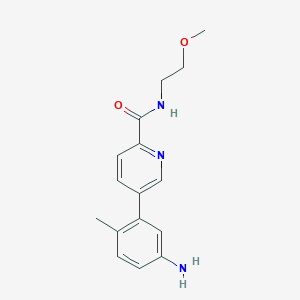
![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
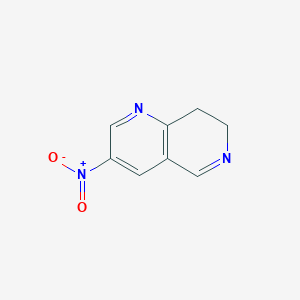
![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)
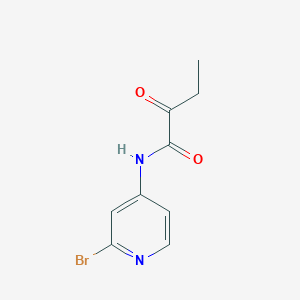
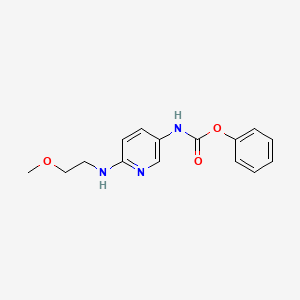
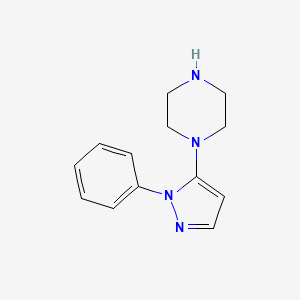
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
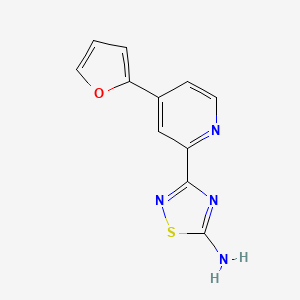
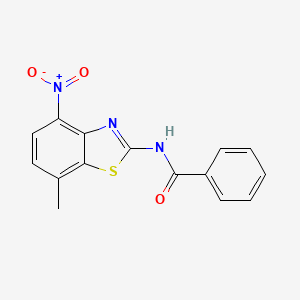
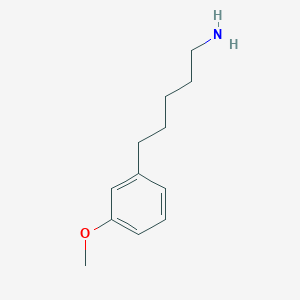
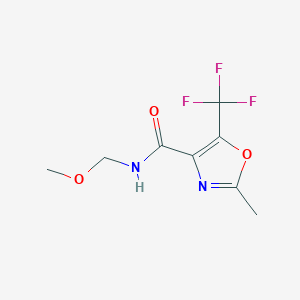
![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

